4-(prop-2-en-1-yloxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide is an organic compound that features a benzohydrazide core with a prop-2-en-1-yloxy group and a trimethoxyphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The starting material, 4-hydroxybenzoic acid, is converted to its corresponding benzohydrazide through a reaction with hydrazine hydrate.
Introduction of the Prop-2-en-1-yloxy Group: The benzohydrazide is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group.
Condensation with Trimethoxybenzaldehyde: Finally, the compound is subjected to a condensation reaction with 2,3,4-trimethoxybenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the hydrazide group to an amine.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity to certain targets, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-yn-1-yloxy)benzohydrazide
- 4-(prop-2-en-1-yloxy)benzoic acid
- 4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the trimethoxyphenylmethylidene group, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-prop-2-enoxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O5/c1-5-12-27-16-9-6-14(7-10-16)20(23)22-21-13-15-8-11-17(24-2)19(26-4)18(15)25-3/h5-11,13H,1,12H2,2-4H3,(H,22,23)/b21-13+ |
InChI Key |
RQUKWSIQBDRIAK-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)OC)OC |
Origin of Product |
United States |
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